1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine
Description
1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine is a secondary amine featuring a pyrazole core substituted with an ethyl group at the 1-position and a methanamine linker connected to a 3-methoxybenzyl moiety. This compound belongs to a class of nitrogen-containing heterocycles, which are widely explored in medicinal and agrochemical research due to their versatile pharmacological properties.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17-13(7-8-16-17)11-15-10-12-5-4-6-14(9-12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H |
InChI Key |
XJDQNGJYKIMNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Strategies
Detailed Reaction Pathways
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation of hydrazine with a 1,3-diketone under acidic conditions. For example:
- Reactants : Hydrazine hydrate + 2,4-pentanedione (or analogous diketone)
- Conditions : HCl (catalytic), ethanol/water, reflux (80–100°C)
- Mechanism : Nucleophilic attack by hydrazine on the diketone, followed by cyclization and dehydration.
Example Protocol (adapted from):
- Mix 2,4-pentanedione (1.1 eq) and hydrazine hydrate (1.0 eq) in ethanol.
- Add HCl (catalytic) and reflux for 4–6 hours.
- Cool, filter, and purify via recrystallization (yield: 45–60%).
Ethyl Group Introduction
The N-ethyl group is introduced via alkylation:
- Reactants : Pyrazole intermediate + ethyl iodide/bromide
- Base : K₂CO₃ or NaH
- Solvent : DMF, THF, or acetone
Key Steps :
- Dissolve the pyrazole in DMF at 0°C.
- Add ethyl iodide and K₂CO₃ slowly.
- Stir at RT for 12–24 hours.
- Quench with H₂O, extract with ethyl acetate, and purify (yield: 70–85%).
Methanamine Linkage Formation
The methanamine group is introduced via reductive amination:
- Reactants : Pyrazole + formaldehyde + ammonium chloride
- Reducing Agent : NaBH₃CN (mild conditions) or NaBH₄ (harsh conditions)
- Suspend the pyrazole in methanol.
- Add formaldehyde (1.0 eq) and ammonium chloride (1.0 eq).
- Stir at RT for 2 hours, then add NaBH₃CN.
- Continue stirring for 12 hours, filter, and isolate the product (yield: 30–50%).
3-Methoxybenzyl Group Attachment
The final step involves nucleophilic substitution:
- Reactants : Methanamine intermediate + 3-methoxybenzyl chloride
- Base : NaH or K₂CO₃
Optimized Protocol (from):
- Dissolve the methanamine in DMF at 0°C.
- Add 3-methoxybenzyl chloride and NaH (1.1 eq).
- Warm to RT and stir for 6–8 hours.
- Quench with ice water, extract with dichloromethane, and purify via column chromatography (yield: 60–75%).
Industrial-Scale Optimization
To enhance efficiency, industrial methods employ:
- Continuous Flow Reactors : For consistent temperature control during cyclocondensation.
- Catalyst Screening : Palladium or copper catalysts for coupling reactions.
- Purification Techniques :
Critical Challenges and Solutions
Analytical Characterization
Key techniques for verifying product identity:
| Method | Purpose | Data Example |
|---|---|---|
| ¹H NMR | Confirm aromatic protons, ethyl group | δ 1.2 (t, 3H, ethyl), 3.8 (s, OCH₃) |
| ¹³C NMR | Verify pyrazole carbons, methoxy group | δ 55.2 (OCH₃), 104.5 (pyrazole C5) |
| MS | Molecular ion peak ([M+H]⁺) | m/z 281.78 (calculated) |
Comparative Yield Data
| Synthetic Route | Pyrazole Yield | Ethyl Alkylation Yield | Final Product Yield |
|---|---|---|---|
| Hydrazine + 2,4-pentanedione | 55% | 80% | 40% |
| One-pot reductive amination | 60% | 75% | 45% |
| Continuous flow optimization | 65% | 85% | 55% |
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine typically involves a multi-step process, including the formation of the pyrazole ring and subsequent functionalization. The compound can be synthesized through a one-pot reaction involving a pyrazole derivative and an appropriate benzylamine under controlled conditions. This method is favored for its efficiency and yield.
Antifungal Properties
Recent studies have highlighted the antifungal potential of pyrazole derivatives, including 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine. Research indicates that compounds with similar structures exhibit significant activity against various fungal species, including those resistant to conventional treatments. The mechanism often involves inhibition of specific enzymes or disruption of fungal cell wall synthesis .
Anticancer Activity
The compound has shown promise in anticancer research. Pyrazole derivatives are known to exhibit cytotoxic effects against several cancer cell lines, including breast and liver cancers. The mechanism may involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents .
Polymer Chemistry
In material science, derivatives of pyrazole have been explored for their potential use in polymer chemistry. The incorporation of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
Coordination Chemistry
The compound's ability to form complexes with metal ions opens avenues in coordination chemistry. Such complexes can be utilized in catalysis or as sensors for detecting metal ions in environmental samples.
Antifungal Activity Study
A study evaluated the antifungal activity of various pyrazole derivatives against Candida species, revealing that certain modifications significantly enhanced efficacy compared to traditional antifungal agents like ketoconazole . This suggests that 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine could be a candidate for further antifungal development.
Anticancer Efficacy
In another study focusing on anticancer properties, compounds structurally related to 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells, with mechanisms involving apoptosis pathways being elucidated . These findings underscore the potential therapeutic applications of this compound in oncology.
Data Table: Overview of Applications
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogous molecules:
Physicochemical Properties
- Lipophilicity: The 3-methoxybenzyl group in the target compound increases logP compared to non-benzylated analogs (e.g., CAS 389630-97-1).
Spectroscopic and Crystallographic Data
- While crystallographic data for the target compound are absent, highlights the use of X-ray diffraction (via SHELX software) to confirm analogous pyrazole structures.
- NMR and GC-MS data for related compounds (e.g., ) suggest characteristic peaks for methoxy (δ 3.8 ppm in ¹H NMR) and pyrazole protons (δ 6.2–7.1 ppm).
Biological Activity
1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthetic methods, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted with an ethyl group and a methanamine linked to a 3-methoxybenzyl group. The chemical structure can be represented as follows:
This structure is indicative of its potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of pyrazole derivatives, including compounds similar to 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. A study reported that certain pyrazole compounds exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 26 |
| Compound B | A549 | 49.85 |
These findings suggest that the biological activity of pyrazole derivatives may be attributed to their ability to induce apoptosis and inhibit tumor growth.
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory properties . Research indicates that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways .
Synthetic Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine typically involves a one-pot reaction sequence that efficiently forms the desired product with high yields. For example, a solvent-free condensation reaction followed by reductive amination has been successfully employed to synthesize similar pyrazole derivatives .
Study on Anticancer Activity
In a pivotal study, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity. Among these, compounds structurally related to 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine were found to exhibit promising results in vitro against human cancer cell lines. The study highlighted that specific structural modifications could enhance biological activity significantly .
Pharmacokinetics and Bioavailability
Another important aspect of evaluating the biological activity of this compound involves understanding its pharmacokinetics. Studies indicate that modifications in the methoxy group can influence solubility and bioavailability, which are critical for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine?
- Methodological Answer : Synthesis typically involves a multi-step condensation process. For pyrazole derivatives, substituted propenones are reacted with hydrazine derivatives under controlled conditions (e.g., triethylamine in ethanol). Post-synthesis purification via column chromatography and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity. Similar protocols for pyrazole-based amines are described in multi-step syntheses involving aryl hydrazines and ketones .
Q. How is the structural characterization of this compound performed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), with structures refined via SHELXL software . Key parameters include bond angles, torsion angles, and hydrogen-bonding networks. Computational tools (e.g., density functional theory, DFT) can validate experimental data by comparing calculated and observed geometries.
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use P95 respirators for particulate exposure and OV/AG/P99 respirators for organic vapors. Full-body protective suits and chemical-resistant gloves (e.g., nitrile) are mandatory .
- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour.
- Waste Disposal : Collect contaminated waste in sealed containers and incinerate via licensed facilities to prevent environmental release .
Advanced Research Questions
Q. How can researchers address contradictory toxicity data between in vitro and in vivo studies?
- Methodological Answer :
- Comparative Assays : Validate in vitro cytotoxicity (e.g., MTT assay) with in vivo acute toxicity studies (e.g., OECD 423 guidelines).
- Metabolic Profiling : Use hepatic microsomal assays to identify metabolites that may explain discrepancies.
- Dose-Response Modeling : Apply Hill equation or EC₅₀/LC₅₀ comparisons to assess potency shifts across models. demonstrates this approach in comparing acid inhibitors .
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., mGluR5)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethyl groups) on binding using Hammett parameters or CoMFA .
Q. How does the compound’s stability under varying pH conditions impact its pharmacological applicability?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC-UV.
- Degradation Kinetics : Fit data to first-order kinetics to calculate t₁/₂.
- Structural Insights : NMR or LC-MS identifies hydrolysis products (e.g., cleavage of methoxybenzyl groups). highlights similar stability challenges in benzamide derivatives .
Q. What experimental designs optimize the compound’s selectivity for kinase inhibition over off-target effects?
- Methodological Answer :
- Kinase Profiling : Use kinase panels (e.g., Eurofins DiscoverX) to screen against 100+ kinases.
- ATP-Competition Assays : Measure IC₅₀ shifts with increasing ATP concentrations.
- Cryo-EM/X-ray Co-crystallography : Resolve binding modes to guide structure-based modifications (e.g., pyrazole ring substitutions) .
Key Considerations for Researchers
- Data Gaps : Limited ecological toxicity data (e.g., biodegradability, bioaccumulation) necessitates precautionary disposal .
- Structural Analogues : Compare with pyrazole-based inhibitors (e.g., TAK-438) to infer SAR trends .
- Open-Source Tools : SHELX programs are critical for crystallographic refinement but may require complementary software for advanced modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
